N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide

Description

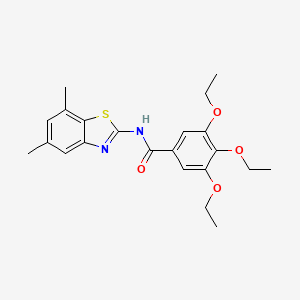

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide is a benzothiazole-derived compound featuring a 5,7-dimethyl-substituted benzothiazole core conjugated to a 3,4,5-triethoxybenzamide moiety. The benzothiazole ring system is known for its diverse applications in medicinal chemistry and materials science, while the triethoxybenzamide group may enhance solubility and metal-coordination capabilities.

Properties

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c1-6-26-17-11-15(12-18(27-7-2)19(17)28-8-3)21(25)24-22-23-16-10-13(4)9-14(5)20(16)29-22/h9-12H,6-8H2,1-5H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGULGKUWSAEDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=CC(=CC(=C3S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H21N3O3S

- Molecular Weight : 335.42 g/mol

- CAS Number : Not explicitly listed in the sources but can be derived from related compounds.

Antioxidant Properties

Research indicates that benzothiazole derivatives exhibit significant antioxidant properties. The presence of the benzothiazole moiety in this compound enhances its ability to scavenge free radicals and reduce oxidative stress in various biological systems .

Anticancer Activity

Studies have shown that compounds containing the benzothiazole structure can inhibit cancer cell proliferation. For instance, a study on similar benzothiazole derivatives demonstrated their effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . The specific effects of this compound on cancer cells remain to be fully elucidated.

Neuroprotective Effects

Benzothiazole derivatives have also been investigated for their neuroprotective effects. A related study focused on the impact of benzothiazole compounds on amyotrophic lateral sclerosis (ALS) models indicated potential pathways through which these compounds could mitigate neurodegeneration . The mechanism may involve modulation of protein aggregation and enhancement of cellular survival pathways.

Study 1: Antioxidant Efficacy

A comparative study assessed the antioxidant activity of several benzothiazole derivatives, including those similar to this compound. Results indicated that these compounds effectively reduced lipid peroxidation and increased the activity of endogenous antioxidant enzymes in vitro .

Study 2: Anticancer Potential

In a recent publication focusing on the anticancer properties of substituted benzothiazoles, it was found that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines. The study suggested that modifications to the benzothiazole core significantly influenced biological activity .

Comparison with Similar Compounds

Benzothiazole Derivatives

The patent literature () describes compounds such as 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1) and 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]...pyridine-2-carboxylic acid (Example 24). These share the benzothiazol-2-yl group but differ in substituents and appended functional groups.

Key Differences :

- The target compound’s 5,7-dimethyl substituents on the benzothiazole ring may enhance steric bulk and electron-donating effects compared to unsubstituted or amino-substituted benzothiazoles (e.g., Example 1).

Triethoxybenzamide-Containing Compounds

The dendrimer G4-TEBA () incorporates 3,4,5-triethoxybenzamide groups for surface modification. These groups facilitate coordination with Cu²⁺ ions to form catalytically active complexes.

Comparison :

- Both G4-TEBA and the target compound utilize 3,4,5-triethoxybenzamide moieties, suggesting shared capabilities in metal coordination.

- In G4-TEBA, the triethoxy groups enable dendrimer-Cu²⁺ interactions for catalytic applications, implying that the target compound may similarly act as a ligand in transition-metal catalysis .

Benzamide Derivatives with Directing Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains an N,O-bidentate directing group , which promotes regioselective C–H bond functionalization in metal-catalyzed reactions.

Comparison :

- The triethoxy substituents in the target compound could improve solubility in organic solvents relative to the hydroxyl and dimethyl groups in ’s compound .

Data Tables

Table 1. Structural and Functional Comparison of Selected Compounds

Table 2. Electronic and Steric Effects of Substituents

| Compound | Substituent Effects | Impact on Reactivity/Solubility |

|---|---|---|

| Target Compound | 5,7-dimethyl: Electron-donating, steric hindrance; triethoxy: Electron-rich, polar | Enhanced metal coordination, moderate solubility |

| Example 1 (Patent) | Amino group: Electron-donating; carboxylic acid: Highly polar | High solubility, potential for ionic interactions |

| G4-TEBA Dendrimer | Triethoxy: Electron-donating, lipophilic | Solubility in organic solvents, Cu²⁺ binding |

Research Findings and Implications

- Metal Coordination : The triethoxybenzamide group in the target compound, like in G4-TEBA, may enable Cu²⁺ or other transition-metal binding, as demonstrated in dendrimer applications .

- Catalytic Directing Groups : The benzothiazol-2-yl group could outperform N,O-bidentate systems () in directing C–H activation due to stronger π-acidity, though experimental validation is needed .

- Pharmacological Potential: Structural similarities to patented benzothiazole derivatives () suggest possible bioactivity, but specific data (e.g., IC₅₀ values) are absent in the provided evidence.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling 5,7-dimethyl-1,3-benzothiazol-2-amine with 3,4,5-triethoxybenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Reaction parameters like temperature (20–25°C) and time (4–6 hours) are critical for maximizing yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

- Optimization : Microwave-assisted synthesis or continuous flow reactors can reduce reaction times and improve scalability .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodology : Use X-ray crystallography (e.g., SHELX software for refinement ) or nuclear magnetic resonance (NMR) spectroscopy. For crystallography, single-crystal diffraction data can confirm bond angles and substituent positions. NMR (¹H/¹³C) verifies proton environments and functional groups .

Q. What preliminary biological activities are associated with this compound?

- Findings : Benzothiazole derivatives exhibit antimicrobial and anticancer properties. Initial assays (e.g., MIC tests against Staphylococcus aureus or MTT assays on cancer cell lines) can screen for activity. The triethoxy group may enhance solubility and bioavailability .

Q. What solvent systems are suitable for solubility and stability studies?

- Methodology : Test polar aprotic solvents (DMSO, DMF) for solubility. Stability under varying pH (3–10) and light exposure can be assessed via HPLC-UV monitoring. The ethoxy groups likely improve organic solvent compatibility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored to enhance anticancer potency?

- Methodology :

Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy or halogens).

Evaluate cytotoxicity across cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values.

Use computational docking (AutoDock Vina) to predict binding affinities to targets like tubulin or topoisomerase II .

- Key Insight : Ethoxy groups may sterically hinder interactions with hydrophobic enzyme pockets, necessitating substituent optimization .

Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy data?

- Case Study : If one study reports strong Gram-positive activity while another shows inactivity:

Replicate assays using standardized protocols (CLSI guidelines).

Test against isogenic mutant strains (e.g., S. aureus with FtsZ mutations) to confirm target specificity .

Perform time-kill curves to distinguish bacteriostatic vs. bactericidal effects .

Q. How can the mechanism of enzyme inhibition be validated at the molecular level?

- Methodology :

Enzyme Assays : Measure inhibition kinetics (e.g., NADH oxidation for dehydrogenase targets) using spectrophotometry.

Structural Analysis : Co-crystallize the compound with purified enzymes (e.g., FtsZ) and solve the structure via X-ray diffraction .

Mutagenesis : Introduce point mutations in enzyme active sites to assess binding dependency .

Q. What advanced techniques characterize metabolic stability and toxicity profiles?

- In Vitro : Use liver microsomes (human/rat) to assess cytochrome P450-mediated metabolism. LC-MS identifies major metabolites .

- In Vivo : Acute toxicity studies in rodent models (OECD 423) determine LD₅₀ and organ-specific effects .

Key Challenges and Future Directions

- Challenge : Low aqueous solubility limits in vivo efficacy.

- Solution : Develop PEGylated nanoparticles or pro-drug formulations .

- Challenge : Off-target toxicity in preclinical models.

- Solution : Use CRISPR-Cas9 screens to identify genetic vulnerabilities and refine target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.